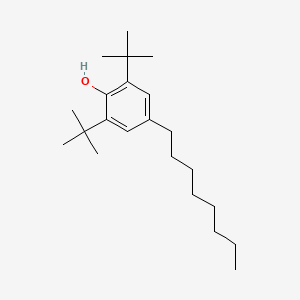

2,6-Di-tert-butyl-4-octylphenol

Description

Significance of Hindered Phenols in Material Stabilization Research

Hindered phenols are extensively used to protect a wide array of materials from oxidative degradation caused by exposure to heat, light, and oxygen. vinatiorganics.comvinatiorganics.com In the polymer and plastics industry, they are essential for preserving the mechanical and physical properties of materials like polyethylene (B3416737), polypropylene (B1209903), and PVC by inhibiting destructive chain reactions. vinatiorganics.com They also find application in safeguarding the elasticity and resilience of rubber products, extending the life of lubricants, and enhancing the stability of adhesives, sealants, paints, and coatings. vinatiorganics.comalfa-chemistry.com Ongoing research continues to explore their potential in developing novel materials with enhanced durability. vinatiorganics.com

Overview of Alkyl Substitution Effects on Phenolic Reactivity and Stability

The type and position of alkyl substituents on the phenol (B47542) ring significantly influence the antioxidant activity and stability of the compound. Bulky groups, such as tert-butyl, in the ortho positions (adjacent to the hydroxyl group) create steric hindrance, which is a defining feature of hindered phenols. vinatiorganics.com This steric hindrance modulates the reactivity of the phenolic hydroxyl group. vinatiorganics.com Furthermore, electron-donating alkyl groups can enhance the electron density on the aromatic ring and the hydroxyl group, which can stabilize the resulting phenoxy radical formed during the antioxidant process. nih.gov The length and branching of an alkyl chain at the para-position can also affect the compound's solubility and compatibility with the material it is intended to protect.

Contextualization of 2,6-Di-tert-butyl-4-octylphenol within the Broader Class of Phenolic Antioxidants

This compound belongs to the family of sterically hindered phenolic antioxidants. nih.gov Like other members of this class, its primary function is to interrupt the autooxidation chain reactions that lead to the degradation of organic materials. partinchem.com The two tert-butyl groups at the 2 and 6 positions provide the necessary steric hindrance, while the octyl group at the 4-position enhances its lipophilicity, making it particularly effective in non-polar environments such as oils, plastics, and rubbers. This specific combination of alkyl substituents gives this compound a distinct profile of solubility, volatility, and antioxidant efficacy, positioning it as a valuable stabilizer in various industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-octylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O/c1-8-9-10-11-12-13-14-17-15-18(21(2,3)4)20(23)19(16-17)22(5,6)7/h15-16,23H,8-14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICMVXRQHWVBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188816 | |

| Record name | 2,6-Di-tert-butyl-4-octylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35309-87-6 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-octylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35309-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035309876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-octylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXY05E32IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for 2,6 Di Tert Butyl 4 Octylphenol

Established Synthetic Routes for 2,6-Di-tert-butyl-4-octylphenol

The synthesis of this compound can be approached through multiple pathways, which are primarily variations of the Friedel-Crafts alkylation reaction. These routes involve the sequential addition of the tert-butyl and octyl groups to the phenol (B47542) ring. The order of these additions and the choice of precursors and catalysts are critical to achieving the desired substitution pattern.

Alkylation Reactions of Phenolic Precursors

Two principal strategies dominate the synthesis of this compound:

Route A: C4-Alkylation of 2,6-Di-tert-butylphenol (B90309)

This approach begins with the synthesis of the precursor 2,6-di-tert-butylphenol. This is typically achieved by the Friedel-Crafts alkylation of phenol with isobutylene (B52900). google.comresearchgate.net The steric hindrance from the initial ortho-tert-butyl group directs the second tert-butyl group to the other ortho position. The subsequent and more challenging step is the introduction of the octyl group at the para-position. A recently developed method utilizes an iridium-catalyzed hydrogen-borrowing process, where 2,6-di-tert-butylphenol is alkylated at the C4-position using a primary alcohol like 1-octanol. ox.ac.ukresearchgate.net This reaction provides a direct method to install the octyl chain onto the pre-formed di-tert-butylated phenol core. ox.ac.ukresearchgate.net

Route B: Ortho-Alkylation of p-octylphenol

Alternatively, the synthesis can commence with the alkylation of phenol at the para-position with an octyl group. The precursor, p-tert-octylphenol, can be synthesized by reacting phenol with diisobutene (an isomer of octene). google.com The resulting p-octylphenol is then subjected to a di-alkylation at the two ortho positions using an excess of isobutylene. This reaction must be carefully controlled to favor the di-substituted product over mono-alkylation.

Role of Catalytic Systems in Synthesis

The choice of catalyst is pivotal for directing the alkylation to the desired positions on the phenol ring and for achieving high yields.

For Ortho-Alkylation (tert-butylation): To synthesize the 2,6-di-tert-butylphenol precursor, Lewis acids such as aluminum phenoxide are highly effective. google.com This catalyst favors the formation of the ortho-substituted product. The process involves reacting phenol with isobutylene in the presence of the aluminum phenoxide catalyst, often under pressure. google.com An improved method suggests that a monomeric, coordinatively unsaturated aluminum tris-(2-tert-butylphenolate) complex is the active catalytic species. researchgate.net

For Para-Alkylation (octylation of phenol): The synthesis of the p-tert-octylphenol precursor is typically catalyzed by strong acid cation-exchange resins. google.com This method involves the reaction of phenol with an isobutylene dimer at elevated temperatures. google.com Other traditional acid catalysts like sulfuric acid have also been used but can present separation and environmental challenges. google.com

For C4-Alkylation (octylation of 2,6-di-tert-butylphenol): A modern and highly specific method for introducing the octyl group at the para-position of 2,6-di-tert-butylphenol employs a homogeneous iridium catalyst. ox.ac.ukresearchgate.net This "hydrogen-borrowing" catalysis allows for the use of primary alcohols as alkylating agents, offering a more direct and efficient route with high yields ranging from 40-93% for various primary alcohols. researchgate.net

Table 1: Comparison of Catalytic Systems in Synthesis

| Catalytic System | Reaction Step | Precursors | Typical Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Aluminum Phenoxide | Ortho-tert-butylation | Phenol, Isobutylene | 100-180°C, under pressure | High | google.com, google.com |

| Strong Acid Cation-Exchange Resin | Para-tert-octylation | Phenol, Isobutylene Dimer | 90-100°C | >98% purity | google.com |

| Iridium Complex | C4-Alkylation | 2,6-Di-tert-butylphenol, 1-Octanol | Homogeneous catalysis | 40-93% | ox.ac.uk, researchgate.net |

Precursor Chemistry in this compound Synthesis

The successful synthesis of the target compound relies on the availability and reactivity of several key precursor molecules.

Phenol: The fundamental aromatic building block for this class of compounds.

Isobutylene: This is the standard alkylating agent used to introduce the sterically hindering tert-butyl groups onto the phenol ring. It is a readily available C4 hydrocarbon. google.com

Octyl Source: The octyl group can be introduced using different precursors depending on the synthetic route.

1-Octanol: This primary alcohol serves as the alkylating agent in the modern iridium-catalyzed hydrogen-borrowing reaction to functionalize 2,6-di-tert-butylphenol. researchgate.net

Diisobutylene (Isooctene): This dimer of isobutylene is a C8 alkene used to produce p-tert-octylphenol when reacted with phenol in the presence of an acid catalyst. google.com

Table 2: Key Precursors and Their Roles

| Precursor | Chemical Formula | Role in Synthesis | Corresponding Product |

|---|---|---|---|

| Phenol | C₆H₅OH | Starting aromatic core | Forms the phenol backbone |

| Isobutylene | C₄H₈ | Tert-butylating agent | Introduces 2,6-di-tert-butyl groups |

| 1-Octanol | C₈H₁₈O | C4-octylating agent | Introduces the 4-octyl group |

| Diisobutylene | C₈H₁₆ | Para-octylating agent | Forms p-tert-octylphenol |

Exploration of Structural Modifications and Analogues of this compound

The core structure of 2,6-di-tert-butylphenol serves as a versatile platform for creating a variety of derivatives and analogues by modifying the para-substituent. These modifications aim to fine-tune the molecule's physical properties and antioxidant efficacy.

Research into the alkylation of 2,6-di-tert-butylphenol has explored various electrophiles beyond simple alkyl groups. For instance, the reaction with methyl acrylate (B77674) in the presence of alkali metal phenoxides leads to the formation of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. lpnu.ua This Michael addition reaction introduces a propionate (B1217596) ester group at the para-position, demonstrating a method to incorporate functionalized side chains. lpnu.ua

Furthermore, reactions with alkanediols can introduce hydroxyalkyl groups. googleapis.com For example, reacting 2,6-di-tert-butylphenol with various diols in the presence of a base can yield ω-(3,5-di-tert-butyl-4-hydroxyphenyl)alkanols. googleapis.com Another study has detailed a one-stage synthesis of 2,6-di-tert-butyl-4-ethylphenol (B146436) from 2,6-di-tert-butylphenol and ethanol (B145695) in a strongly basic medium. pleiades.online

These examples highlight the chemical versatility of the 2,6-di-tert-butylphenol scaffold, allowing for the synthesis of a broad range of analogues with different para-substituents, each potentially offering unique properties for various applications.

Radical Scavenging Mechanisms of Sterically Hindered Phenols

Sterically hindered phenols are a class of antioxidants that function primarily as free radical scavengers. vinatiorganics.com The core of their antioxidant capability lies in the phenol group, which consists of a hydroxyl (-OH) group attached to an aromatic ring. nih.gov This structure allows them to neutralize highly reactive free radicals, such as peroxy (ROO•) and alkoxy (RO•) radicals, which are key propagators in oxidative degradation chain reactions. nih.govresearchgate.net

The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical. This process neutralizes the radical, thereby terminating the degradation cycle. The reaction can be generalized as follows:

Initiation: An organic material (RH) reacts with an initiator (e.g., heat, UV light) to form a free radical (R•).

RH → R• + H•

Propagation: The free radical (R•) reacts with oxygen to form a peroxy radical (ROO•), which can then abstract a hydrogen from another organic molecule, creating a hydroperoxide (ROOH) and a new free radical (R•), thus propagating the chain reaction.

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Inhibition by Phenolic Antioxidant (ArOH): The phenolic antioxidant (in this case, this compound) intervenes by donating its hydroxyl hydrogen to the peroxy radical, stopping the propagation step.

ROO• + ArOH → ROOH + ArO•

The resulting phenoxy radical (ArO•) is significantly less reactive than the initial free radicals due to resonance stabilization across the aromatic ring and steric shielding from the bulky substituents, which will be discussed in the following section. This stability prevents the phenoxy radical from initiating new oxidation chains, effectively breaking the cycle of degradation. nih.govvinatiorganics.com

Role of the Tert-butyl Groups in Enhancing Phenolic Stability and Antioxidant Efficacy

The two tert-butyl groups located at the ortho positions (2 and 6) to the hydroxyl group are critical to the high performance of this compound. Their contribution is twofold:

Steric Hindrance: The bulky tert-butyl groups create a "steric shield" around the hydroxyl group. nih.govvinatiorganics.com This physical obstruction makes it difficult for other molecules to react directly with the -OH group, thereby protecting it from rapid oxidation. nih.gov More importantly, this steric hindrance stabilizes the phenoxy radical (ArO•) formed after the hydrogen donation. The bulky groups prevent the radical from easily participating in further reactions, such as dimerization or abstracting hydrogen from other molecules, which would otherwise propagate a new degradation chain. nih.govvinatiorganics.com This enhanced stability of the phenoxy radical is a defining characteristic of hindered phenolic antioxidants and is crucial for their effectiveness. nih.gov

Electronic Effects: The tert-butyl groups are electron-donating groups through an inductive effect. nih.gov This effect increases the electron density on the aromatic ring and the hydroxyl group. nih.gov The increased electron density on the oxygen atom of the hydroxyl group facilitates the hydrogen atom donation, enhancing the antioxidant's ability to neutralize free radicals. nih.gov

Influence of the 4-Octyl Substituent on Antioxidant Performance and Material Compatibility

The long alkyl chain, the octyl group, at the para-position (4) of the phenol ring, significantly influences the physical properties and application-specific performance of the antioxidant. Unlike the tert-butyl groups, its primary role is not electronic but rather relates to solubility and compatibility.

The octyl group imparts a significant hydrophobic (non-polar) character to the molecule. This lipophilicity enhances the solubility of the antioxidant in non-polar organic materials such as:

Plastics and Polymers: Ensuring homogeneous dispersion within the polymer matrix is crucial for effective stabilization. The octyl group improves its compatibility with polyolefins (polyethylene, polypropylene), elastomers, and other hydrocarbon-based polymers. nih.govvinatiorganics.com

Lubricants and Oils: It allows the antioxidant to dissolve readily in base oils, where it functions to prevent oxidative breakdown and extend the service life of the lubricant. nih.gov

By ensuring the antioxidant is present where oxidative degradation is occurring, the octyl group maximizes its protective effect. This tailored solubility is a key design feature for antioxidants intended for use in non-aqueous systems.

Stabilization Pathways in Polymeric Matrices

In polymeric materials, degradation is typically initiated by energy inputs like heat and light, in the presence of oxygen. This compound provides protection through both thermal and oxidative stabilization mechanisms.

During high-temperature processing of polymers (e.g., extrusion, injection molding), thermally induced radicals are formed. e3s-conferences.orgnist.gov The antioxidant acts as a processing stabilizer by scavenging these initial radicals. The mechanism is consistent with the radical scavenging pathway described in section 3.1. By neutralizing radicals as they form, the antioxidant prevents the initiation of chain scission or cross-linking reactions that would otherwise reduce the polymer's molecular weight and degrade its mechanical properties. nist.gov Thermogravimetric analysis (TGA) is a common method used to assess the thermal stability of polymers, where the mass of a sample is measured as it is heated. e3s-conferences.org The presence of an effective antioxidant like this compound increases the temperature at which significant weight loss begins. mdpi.com

Long-term aging of polymers is primarily driven by thermo-oxidative degradation. The antioxidant provides long-term stability by continuously interrupting the oxidative chain reaction. researchgate.netmdpi.com The key steps it inhibits are:

Peroxy Radical Trapping: As described, it donates a hydrogen atom to peroxy radicals (ROO•), preventing them from attacking the polymer backbone.

Comparative Mechanistic Studies with Other Alkylated Phenols

The mechanism of this compound is best understood by comparing it to other well-studied alkylated phenols.

Comparison with 2,6-Di-tert-butyl-4-methylphenol (BHT): BHT is structurally very similar, differing only in the para-substituent (methyl vs. octyl). Mechanistically, they are nearly identical in their radical scavenging action. researchgate.net Both rely on the hindered phenolic structure for their primary antioxidant function. nih.govatamanchemicals.com The primary difference lies in their physical properties. The shorter methyl group makes BHT more volatile and less soluble in high molecular weight polymers compared to the long octyl chain of this compound. This gives the octyl-substituted phenol lower volatility and better permanence in the polymer matrix, making it more suitable for high-temperature applications and long-term aging protection. The transformation pathways of BHT have been studied extensively, showing it can be converted into various quinoidal compounds, which can sometimes be colored. researchgate.net

Comparison with Less Hindered Phenols: Phenols with only one tert-butyl group or no steric hindrance are generally less effective as primary antioxidants. Without the steric shielding, their corresponding phenoxy radicals are more reactive and can participate in secondary reactions that may be detrimental. The stability conferred by two tert-butyl groups is a significant advantage. nih.gov

Comparison with Poly-hindered Phenolic Antioxidants: Larger molecules containing multiple hindered phenol moieties (e.g., Irganox 1010, Irganox 1076) offer superior thermal stability and lower volatility compared to mono-phenolic structures. vinatiorganics.come3s-conferences.org While the fundamental radical-scavenging mechanism per phenolic unit is the same, these larger molecules provide a higher concentration of active sites within a single molecule and are less prone to migration out of the polymer matrix.

The table below summarizes key structural and functional differences between this compound and other common phenolic antioxidants.

| Feature | This compound | 2,6-Di-tert-butyl-4-methylphenol (BHT) | Irganox 1010 (Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]) |

| Structure | Mono-phenolic | Mono-phenolic | Tetra-phenolic |

| Para-Substituent | Octyl | Methyl | Propionate ester linkage |

| Volatility | Low | High | Very Low |

| Solubility | High in non-polar media | Moderate in non-polar media | Good in many polymers |

| Primary Mechanism | H-atom donation from hindered -OH | H-atom donation from hindered -OH | H-atom donation from hindered -OH |

| Key Advantage | Good balance of performance and compatibility | Cost-effective | Excellent thermal stability and permanence |

Application of this compound in Polymer Stabilization

As a primary antioxidant, this compound functions as a radical scavenger. It donates a hydrogen atom from its phenolic hydroxyl group to reactive free radicals, thereby terminating the auto-oxidative chain reactions that lead to the deterioration of polymer properties. The steric hindrance provided by the adjacent tert-butyl groups enhances the stability of the resulting phenoxyl radical, preventing it from initiating further degradation.

In polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), this compound is utilized to enhance thermal stability. During processing and end-use, polyolefins are susceptible to thermal-oxidative degradation, which can lead to a decrease in molecular weight, loss of mechanical strength, and discoloration. The incorporation of this antioxidant helps to preserve the physical and optical properties of the polymer. The efficiency of sterically hindered phenolic antioxidants in providing long-term thermal stability to polyolefins is well-established, with the 2,6-di-tert-butyl substitution being particularly effective. up.ac.za

No specific performance data for this compound in polyolefin stabilization is publicly available in the searched literature. General performance data for related hindered phenolic antioxidants are available but are not included due to the specific focus of this article.

Specific research findings on the performance of this compound in specific elastomer or rubber formulations were not identified in the public domain.

Styrenic polymers and copolymers, such as polystyrene (PS) and acrylonitrile-butadiene-styrene (ABS), can undergo degradation that affects their appearance and mechanical properties. Antioxidants are used to protect these polymers during processing and throughout their service life. Hindered phenolic antioxidants are among the types of stabilizers used for this purpose. nih.gov

Detailed performance data for this compound in the stabilization of styrenic polymers could not be located in the available literature.

Role of this compound in Lubricant and Fuel Preservation

In addition to its role in polymer stabilization, this compound is also utilized in the preservation of hydrocarbon-based products like lubricants and fuels.

When used as a fuel additive, this compound acts as an antioxidant to prevent the formation of gum and other deposits. The oxidation of fuel components can lead to the formation of undesirable sludges and varnishes, which can impair engine performance. By inhibiting these oxidative processes, the shelf-life and stability of the fuel are improved. The general class of phenolic antioxidants is recognized for its ability to inhibit gum formation in gasoline.

Specific test data on the effectiveness of this compound as an anti-gumming agent was not available in the reviewed sources.

Hydraulic fluids and turbine oils are subjected to high temperatures and oxidative stress during operation, which can lead to the degradation of the oil and the formation of harmful sludge and varnish. Antioxidants are critical components in these formulations to maintain the performance and extend the service life of the lubricant. Hindered phenolic antioxidants are commonly used for their ability to inhibit oxidation in these applications. While specific data for this compound is not provided, related compounds like 2,6-di-tert-butyl-hydroxytoluene (BHT) are known to be used to improve the antioxidant properties of lubricants. nih.gov

Publicly available research detailing the specific performance of this compound in hydraulic fluids or turbine oils could not be identified.

Utilization in Other Industrial Formulations

Beyond its primary applications, the utility of this compound extends to other industrial formulations where the prevention of oxidation is critical. Its role as a primary antioxidant allows it to interrupt the free-radical chain reactions that lead to the degradation of polymeric materials. nih.gov

In the adhesives sector, this compound is incorporated to protect the formulation from the deleterious effects of oxygen, heat, and light. nih.gov The presence of this antioxidant helps to preserve the adhesive's intended properties, such as bond strength and flexibility, throughout its service life. The degradation of an adhesive can lead to a loss of tack, discoloration, and a decrease in cohesive strength, all of which can be mitigated by the inclusion of a hindered phenolic antioxidant like this compound. rsc.org

The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, which is a key step in the autoxidation cycle of organic materials. This action terminates the chain reaction, thus preventing the breakdown of the polymer backbone of the adhesive. While specific performance data for this compound in various adhesive systems is not extensively published in publicly available literature, the general efficacy of closely related hindered phenols is well-documented. For instance, studies on similar antioxidants in polychloroprene adhesives have demonstrated their ability to be quantified and their depletion monitored over time, indicating their active role in stabilization. rsc.org

The selection of an antioxidant for an adhesive formulation depends on several factors including its molecular weight, volatility, and compatibility with the base polymer. The octyl group in this compound enhances its solubility in non-polar environments, which is a beneficial characteristic for its incorporation into a variety of adhesive matrices. nih.gov

In the coatings and resins industry, this compound offers potential as a stabilizer to prevent degradation that can manifest as yellowing, chalking, and loss of gloss. Phenolic resins, for example, are used in high-performance coatings, and their stability can be enhanced by the addition of antioxidants. researchgate.net The antioxidant functions by protecting the polymer binder from oxidation during curing and throughout the coating's lifespan.

Research on related hindered phenolic antioxidants has shown their effectiveness in improving the thermal stability of various polymers. For example, a study on 4,4'-bis(2,6-di-tert-butylphenol), a related bisphenol, in polypropylene and isoprene (B109036) rubber demonstrated its high antioxidant performance, as measured by plasticity retention and degradation temperatures. researchgate.netresearchgate.net While direct data for this compound is scarce, its structural similarity suggests it would offer comparable benefits in protecting coatings and resins from oxidative damage.

The table below outlines the antioxidant activity of various phenolic compounds, providing a comparative context for the potential efficacy of this compound. It is important to note that the "4-tert-octylphenol" listed is a different, though related, compound.

| Compound | % Antioxidant Activity (β-Carotene Assay) |

| 2-tert-butylhydroquinone (t-BHQ) | 13.2 |

| 2-tert-butyl-4-hydroxyanisole (BHA) | 53.2 |

| Sesamol | 34.2 |

| 4-tert-octylphenol (B29142) | 7.5 |

| p-coumaric acid | 8.8 |

| Data sourced from a study on the antioxidant activity of polymerized phenols. mdpi.com |

The data indicates that the antioxidant activity of phenolic compounds varies significantly with their specific chemical structure. The performance of this compound in specific coating or resin formulations would need to be empirically determined to ascertain its precise benefits and optimal concentration.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of this compound and for the identification of its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. While specific spectral data for this exact compound is not widely published, the expected ¹H and ¹³C NMR spectra can be inferred from the analysis of closely related structures, such as 2,6-di-tert-butyl-4-methylphenol.

In the ¹H NMR spectrum, distinct signals would be anticipated for the aromatic protons, the hydroxyl proton, the protons of the two tert-butyl groups, and the protons of the C8 alkyl chain. The chemical shifts and multiplicities of these protons provide a detailed map of the molecule's connectivity. For instance, the aromatic protons are expected to appear as a singlet due to their symmetrical environment. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration. The tert-butyl protons would also yield a sharp singlet, integrating to 18 protons. The octyl chain would present a series of multiplets, with the terminal methyl group appearing as a triplet.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The chemical shifts would confirm the presence of the aromatic ring, the phenolic carbon, the quaternary carbons of the tert-butyl groups, and the carbons of the octyl chain.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern is characteristic of sterically hindered phenols. A prominent fragment would likely result from the loss of a methyl group (CH₃) from one of the tert-butyl groups, leading to a stable benzylic cation. Another significant fragmentation pathway could involve the cleavage of the octyl chain. The presence of these characteristic fragments in a mass spectrum serves as a fingerprint for the identification of this compound, even in complex mixtures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound. The IR spectrum is characterized by several key absorption bands. A broad absorption band in the region of 3650-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the sterically hindered hydroxyl group. mdpi.com The sharpness and position of this band can indicate the degree of hydrogen bonding.

The spectrum also displays characteristic C-H stretching vibrations for the aromatic ring and the aliphatic tert-butyl and octyl groups in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ range. The presence of the tert-butyl groups can be confirmed by characteristic bending vibrations around 1390 and 1365 cm⁻¹.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) for Detection and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purity assessment of this compound. sielc.comdphen1.com Reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for this compound might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape. sielc.comdphen1.com Detection is commonly performed using a UV detector, as the phenolic ring exhibits strong absorbance in the UV region. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. For purity assessment, the area of the main peak is compared to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Newcrom R1, 3 µm |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Detection | UV |

| Application | Purity Assessment, Quantification |

This table is for illustrative purposes. Actual parameters may vary based on the specific application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Matrix Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace-level analysis of this compound in complex matrices such as environmental samples. chemicalbook.comresearchgate.netbeilstein-journals.org This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

For GC-MS analysis, the sample containing this compound is first extracted from the matrix, for example, using liquid-liquid extraction or solid-phase extraction. The extract is then injected into the GC, where the compound is volatilized and separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, and the resulting mass spectrum is used for identification and quantification. Due to its phenolic nature, derivatization might be employed to increase its volatility and improve its chromatographic behavior.

The use of GC-MS allows for the reliable detection and quantification of this compound at low concentrations, making it an essential tool for environmental monitoring and for analyzing its presence in various materials.

Pyrolysis Gas Chromatography (PyGC) in Polymer Matrices

Pyrolysis-gas chromatography (Py-GC) is a powerful analytical technique for the characterization of polymers and their additives, including antioxidants like this compound. mdpi.comchromatographyonline.com This method is particularly advantageous for analyzing insoluble or complex polymer matrices, as it often requires minimal to no sample preparation, eliminating the need for solvent extraction. chromatographyonline.comyoutube.com The process involves the thermal fragmentation of the polymer sample in an inert atmosphere at temperatures typically ranging from 500 to 1400 °C. chromatographyonline.com The resulting smaller, volatile fragments are then separated by a gas chromatograph and identified by a mass spectrometer (MS). chromatographyonline.comresearchgate.net

While direct Py-GC analysis of this compound is not extensively documented, the analysis of structurally similar hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT or 2,6-di-tert-butyl-4-methylphenol), is well-established and provides a relevant framework. For instance, a Py-GC method has been successfully developed for the quantitative analysis of BHT in cured polychloroprene adhesive films. rsc.org This method utilized less than 1 mg of the adhesive sample and employed 2,6-di-tert-butylphenol as an internal standard, demonstrating the technique's suitability for trace-level quantification in complex polymer systems. rsc.org The error for this Py-GC analysis was reported to be 10%. rsc.org

In another application, Py-GC/MS was used to identify additives in rubber materials. A study identified BHT as a pyrolysis product from a car tire rubber sample at a pyrolysis temperature of 700 °C, showcasing the technique's ability to detect phenolic antioxidants within a complex matrix. researchgate.net The development of a Py-GC method for this compound would likely follow similar principles, involving the optimization of pyrolysis temperature to ensure efficient and reproducible fragmentation, selection of an appropriate GC column for separation, and use of MS for definitive identification and quantification. Advanced Py-GC techniques, such as double-shot pyrolysis, can further enhance the analysis by first thermally desorbing volatile additives like this compound at a lower temperature, followed by pyrolysis of the polymer backbone at a higher temperature. thermofisher.com

Sample Preparation and Extraction Protocols for Diverse Matrices

The selection of an appropriate sample preparation and extraction protocol is critical for the accurate analysis of this compound, as it is often present at low concentrations in complex matrices. The goal is to efficiently isolate the analyte from interfering substances while achieving high recovery rates.

Environmental Water Samples: Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of phenolic compounds from aqueous samples. dntb.gov.uasigmaaldrich.comresearchgate.netnih.gov For the analysis of the related compound 4-tert-octylphenol (OP) in surface water, a method utilizing SPE with a C-18 sorbent cartridge has been developed. nih.gov To enhance sensitivity for subsequent GC-MS analysis, the extracted OP was derivatized to 4-tert-octyl-phenoxy silane. nih.gov Another study on 4-octylphenol (B30498) and 4-nonylphenol (B119669) in river water optimized SPE conditions, finding that loading a 200 mL sample and eluting with a 10 mL mixture of methanol (B129727) and acetone (B3395972) (1:1, v/v) provided good results. researchgate.net The pH of the water sample is an important parameter, and it is often adjusted to a range of 2-4 to ensure the phenols are in their neutral form, which enhances their affinity for the SPE sorbent. mdpi.com

Industrial and Wastewater Samples: For industrial wastewater from polypropylene production, an effective SPE method has been established for various phenolic antioxidants. This method uses modified styrene-divinylbenzene polymer cartridges for cleansing and pre-concentration, followed by HPLC analysis. The recovery percentages for most of the analyzed antioxidants were above 90%. nih.gov

Food Samples: A steam distillation technique has been developed for the determination of several related phenolic compounds, including 2,6-di-tert-butylphenol (2,6-DTBP), in various food samples. nih.gov This method, followed by GC/MS analysis, was successful in detecting 2,6-DTBP in fish muscle and viscera at levels ranging from trace amounts to 3.9 ng/g. nih.gov

Biological Samples: For the analysis of phenols in biological fluids like human blood serum, a novel technique called Hybrid Solid Phase Extraction–Precipitation Technology (Hybrid SPE-PPT) has been employed. nih.govdphen1.com This method combines the simplicity of protein precipitation with the selectivity of SPE to effectively extract and purify analytes like 4-t-octylphenol (4-t-OP) prior to LC-MS/MS analysis. nih.govdphen1.com

Other extraction techniques that have been applied to phenolic compounds in solid samples include ultrasonic extraction and microwave-assisted extraction, which can be faster than traditional methods like Soxhlet extraction. mdpi.com

Development of Quantitative Analytical Assays

The development of robust and validated quantitative analytical assays is essential for the reliable measurement of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC methods have been developed for the direct analysis of this compound. sielc.comsielc.com A typical method uses a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry-compatible applications. sielc.comsielc.comsielc.com

For the related compound 4-octylphenol, an HPLC method with a photodiode array (PDA) detector has been validated. researchgate.net The method demonstrated good linearity in the concentration range of 0.001-0.012 mg/L. researchgate.net Another study on alkylphenol isomers using HPLC with both diode array (DAD) and fluorescence (FLD) detectors reported a limit of detection (LOD) of 5 ng/mL and a limit of quantification (LOQ) of 15 ng/mL with DAD detection. sigmaaldrich.com

Interactive Table: HPLC Method Validation Parameters for Related Phenols

| Parameter | 4-Octylphenol (HPLC-PDA) researchgate.net | Alkylphenols (HPLC-DAD) sigmaaldrich.com |

|---|---|---|

| Linearity Range | 0.001 - 0.012 mg/L | 0.025 - 0.5 µg/mL |

| Regression Coefficient (R²) | 0.9988 | - |

| Limit of Detection (LOD) | 0.0006 mg/L | 5 ng/mL |

| Limit of Quantification (LOQ) | 0.0020 mg/L | 15 ng/mL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high selectivity and sensitivity, making it ideal for analyzing trace levels of this compound in complex matrices. A rapid LC-MS/MS method was developed and validated for the determination of 4-t-octylphenol in human blood serum. nih.govdphen1.com This method achieved a low limit of detection and was thoroughly optimized. nih.gov The use of internal standards, such as isotopically labeled versions of the analytes, is crucial in LC-MS/MS to compensate for matrix effects and variations during sample preparation. dphen1.com

Interactive Table: LC-MS/MS Method Validation for 4-t-Octylphenol in Serum dphen1.com

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 1.3 ng/mL |

| Limit of Quantification (LOQ) | 4.2 ng/mL |

| Recovery (Low Conc.) | 111% (±11% RSD) |

| Recovery (High Conc.) | 121.0% (±7.9% RSD) |

| Reproducibility (Low Conc.) | 10.9% RSD |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of phenolic compounds. For the determination of 4-tert-octylphenol in surface water, a GC-MS method was developed following SPE and derivatization. nih.gov Using an internal standard, this method achieved a detection limit of 0.06 ng/mL, with average recoveries between 84.67% and 109.7%, and a precision (relative standard deviation) ranging from 6.24% to 12.96%. nih.gov For food analysis, GC/MS with selected ion monitoring (SIM) has been used to determine the levels of related phenolic compounds after steam distillation. nih.gov

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of 2,6-Di-tert-butyl-4-octylphenol.

| Property | Value |

| Molecular Weight | 318.5 g/mol nih.gov |

| Appearance | Yellow liquid with a phenolic odor chemicalbook.com |

| Solubility | Insoluble in water chemicalbook.com |

| Flammability | Non-flammable chemicalbook.com |

Mechanism of Action As an Antioxidant

The primary role of 2,6-Di-tert-butyl-4-octylphenol as an antioxidant is to function as a radical scavenger. The process begins when a free radical (R•), often a peroxy radical (ROO•) in the context of material degradation, abstracts the hydrogen atom from the phenolic hydroxyl group. This action neutralizes the reactive free radical, thereby terminating the oxidation chain reaction. partinchem.com

The resulting phenoxy radical is relatively stable due to two main factors:

Resonance Stabilization : The unpaired electron can be delocalized over the benzene (B151609) ring. partinchem.com

Steric Shielding : The bulky tert-butyl groups at the ortho positions physically hinder the radical center on the oxygen atom, preventing it from initiating new oxidation chains.

This stabilized phenoxy radical can then react with a second free radical, forming a stable, non-radical product and effectively removing two free radicals from the system.

Applications in Material Science and Industrial Processes

2,6-Di-tert-butyl-4-octylphenol is utilized as a stabilizer in a variety of materials and industrial products. Its high lipophilicity makes it particularly suitable for:

Plastics and Polymers : It is incorporated into polymers such as polyethylene (B3416737) and polypropylene (B1209903) to protect them during high-temperature processing and to extend their service life. vinatiorganics.com

Rubber : It helps to prevent the oxidative degradation of both natural and synthetic rubbers, preserving their elasticity and mechanical strength. vinatiorganics.com

Lubricating Oils : It is added to engine and industrial oils to inhibit oxidation, which can lead to sludge formation and increased viscosity. chemicalbook.com

Adhesives and Sealants : It enhances the stability and performance of these formulations. vinatiorganics.com

Environmental Fate and Degradation Pathways

Occurrence and Distribution in Environmental Compartments

The physicochemical properties of 2,6-Di-tert-butyl-4-octylphenol, particularly its low water solubility and high octanol-water partition coefficient (log Kow), suggest a strong tendency to adsorb to organic matter. oecd.org Consequently, upon release into the environment, it is expected to partition from water to sediment, soil, and sludge. industrialchemicals.gov.aucanada.ca

Presence in Aquatic Systems (Water, Sediment)

Direct monitoring data for this compound in aquatic environments is scarce. However, studies on related isomers like 4-tert-octylphenol (B29142) (4-t-OP) and other di-tert-butylphenols (DTBPs) confirm their presence in surface waters and sediments. For instance, 4-t-OP has been detected in various rivers and lakes. service.gov.ukresearchgate.net Similarly, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) have been quantified in North American rivers and lakes, with concentrations of 2,6-DTBP reaching up to 0.18 µg/L. industrialchemicals.gov.au

Due to its hydrophobicity, this compound is expected to associate strongly with particulate matter and accumulate in sediments. canada.ca Studies on similar compounds show significantly higher concentrations in sediment compared to the overlying water column. researchgate.net The high organic carbon-water (B12546825) partition coefficient (Koc) of related DTBPs indicates they will have only slight mobility in soil and will preferentially adsorb to phases with high organic carbon content, such as sediment. industrialchemicals.gov.au

Table 1: Environmental Occurrence of Structurally Related Alkylphenols

| Compound | Environmental Compartment | Reported Concentration Range | Reference |

|---|---|---|---|

| 4-tert-Octylphenol (4-t-OP) | River Water | Not Detected (ND) - 0.09 ng/mL | mdpi.com |

| 2,6-Di-tert-butylphenol (2,6-DTBP) | Surface Water (Minnesota Lakes, USA) | Up to 0.18 µg/L | industrialchemicals.gov.au |

| Nonylphenol/Octylphenol (B599344) and Ethoxylates | Groundwater (downgradient of effluent infiltration) | ~30 µg/L | dss.go.th |

Detection in Sludge and Wastewater Treatment Effluents

Wastewater treatment plants (WWTPs) are significant conduits for the release of alkylphenols into the environment. service.gov.uk Due to their lipophilic nature, compounds like this compound tend to partition from the aqueous phase onto sludge during wastewater treatment. researchgate.net

Studies on various octylphenol and nonylphenol isomers have consistently shown their presence in both raw sewage and treated effluents. dss.go.thresearchgate.net For example, total alkylphenol polyethoxylates (APEOs) in untreated wastewater have been found in concentrations ranging from 1,350 to 11,000 µg/L. dss.go.th While biodegradation does occur in WWTPs, it is often incomplete for hindered phenols. mdpi.comnih.gov Consequently, these compounds and their degradation products can be found in the final effluent released into aquatic environments and in the biosolids (sludge) that may be applied to land. industrialchemicals.gov.audss.go.th The high tendency of these pollutants to adsorb to sludge means that sludge can be a significant reservoir of these compounds. researchgate.net

Abiotic Transformation Processes

Abiotic processes, particularly photodegradation and oxidation, are key pathways for the transformation of this compound in the environment.

Photodegradation Mechanisms

Photodegradation is a significant removal mechanism for hindered phenols in aquatic environments. industrialchemicals.gov.au These compounds can be degraded by direct photolysis, where the molecule absorbs sunlight directly, or by indirect photolysis, involving reactions with photochemically produced reactive species. tue.nl

For structurally similar compounds like 2,6-DTBP, studies have shown significant degradation under simulated sunlight. One study reported that 71.31% of 2,6-DTBP was degraded after 24 hours of irradiation, with a calculated photolysis half-life of 11.38 hours. industrialchemicals.gov.au The photodegradation of phenols can proceed through mechanisms like photo-Fries rearrangement and photo-oxidation. tue.nl It has been observed that the photodegradation of 2,6-DTBP can lead to the formation of its isomer, 2,5-DTBP, and other products like 2,6-di-tert-butyl-p-benzoquinone. industrialchemicals.gov.au The presence of other substances in natural waters, such as dissolved organic matter and nitrate (B79036) ions, can also influence the rate of photodegradation. researchgate.net

Oxidative Degradation by Reactive Species (e.g., OH radicals)

Hydroxyl radicals (•OH) are highly reactive oxidants formed photochemically in sunlit natural waters and are crucial in the degradation of many organic pollutants. pnas.orgresearchgate.net Phenolic compounds are known to react rapidly with •OH radicals. pnas.orgacs.org The reaction typically involves the addition of the hydroxyl radical to the aromatic ring or abstraction of the phenolic hydrogen. acs.orgresearchgate.net

This initial attack leads to the formation of phenoxyl radicals and various hydroxylated intermediates, such as catechols. nih.gov These intermediates can then undergo ring cleavage to form smaller organic acids, eventually leading to mineralization. researchgate.net The bulky tert-butyl groups on this compound sterically hinder the hydroxyl group, which can influence reaction rates but also leads to the formation of highly stable phenoxy radicals, which is key to their function as antioxidants. vinatiorganics.commdpi.com The oxidation of alkylphenols by various peroxidases has also been demonstrated, indicating that enzymatic oxidation can be another degradation pathway. nih.gov

Hydrolysis Stability in Aquatic Environments

Hydrolysis is the cleavage of chemical bonds by the addition of water. For this compound, which consists of alkyl groups and a hydroxyl group attached to a benzene (B151609) ring, there are no readily hydrolyzable functional groups like esters or amides directly attached to the phenolic structure. The carbon-carbon bonds of the alkyl chains and the carbon-oxygen bond of the hydroxyl group are stable and not susceptible to hydrolysis under typical environmental pH and temperature conditions. service.gov.ukresearchgate.net

Studies on similar phenolic antioxidants confirm their general stability against hydrolysis. researchgate.net For example, 4-tert-octylphenol is considered to have negligible removal through hydrolysis in the aquatic environment. service.gov.uk While some complex phenolic antioxidants containing ester linkages can undergo hydrolysis, the basic structure of this compound suggests it is hydrolytically stable. researchgate.netnih.gov

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms. This process is crucial for determining the environmental persistence of a compound.

There is currently no specific information available in scientific literature detailing the microbial biodegradation pathways for this compound. While studies exist for other structurally related hindered phenols, such as 2,6-di-tert-butylphenol and butylated hydroxytoluene (BHT), these pathways cannot be directly attributed to this compound without specific experimental evidence. The degradation of phenols can occur under aerobic and anaerobic conditions, often initiated by enzymatic action that hydroxylates the aromatic ring, followed by ring cleavage cdc.govgoogle.comacs.org. However, the presence of bulky tert-butyl groups and a long octyl chain on this specific molecule likely influences its susceptibility to microbial attack, a process that has not yet been documented.

Consistent with the lack of pathway information, no studies have identified the specific microbial metabolites resulting from the biodegradation of this compound. The identification of metabolites is essential for a complete environmental risk assessment, as transformation products can sometimes be more toxic than the parent compound acs.org. For other synthetic phenolic antioxidants, transformation products like quinone derivatives have been identified, but this cannot be extrapolated to this compound without dedicated research acs.org.

Persistence and Bioaccumulation Potential in Ecological Systems

Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is the process by which it builds up in an organism.

Detailed experimental data on the persistence (e.g., environmental half-life in soil or water) and the bioaccumulation potential (e.g., Bioconcentration Factor - BCF) of this compound are not available in the reviewed literature. For the related compound 2,6-di-tert-butylphenol (which lacks the 4-octyl group), a potential for bioaccumulation has been noted, with a measured BCF of 660 in fish. Hindered phenols as a class are recognized for their use in industrial products and their potential release into the environment, but specific data for this compound is missing.

Transformation Products and their Chemical Structures

There is no available scientific information identifying the transformation products of this compound that may form under various environmental conditions, nor their corresponding chemical structures. Understanding these transformation products is critical, as they define the ultimate fate and potential long-term impact of the compound in ecosystems.

Structure Activity Relationships and Design Principles

Impact of Alkyl Substituents on Antioxidant Potency and Stability

The antioxidant mechanism of hindered phenols like 2,6-Di-tert-butyl-4-octylphenol involves the donation of a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals, thereby terminating oxidative chain reactions. The substituents on the phenol (B47542) ring critically influence this process.

Ortho-Alkyl Substituents (tert-butyl groups): The two tert-butyl groups at positions 2 and 6 provide significant steric hindrance around the hydroxyl group. This steric shield serves two primary purposes. Firstly, it enhances the stability of the resulting phenoxyl radical formed after hydrogen donation, preventing it from undergoing secondary reactions that could propagate oxidation. Secondly, it makes the -OH group more selective towards reactive free radicals rather than reacting with other molecules. The size and branching of these ortho-alkyl groups are crucial; increasing their size generally decreases the rate of hydrogen abstraction by peroxy radicals but significantly stabilizes the phenoxyl radical.

Para-Alkyl Substituent (octyl group): The substituent at the para-position (position 4) primarily modulates the electronic properties of the phenol and its physical characteristics. Electron-donating groups, such as alkyl chains, increase the electron density on the phenolic oxygen atom. This electronic push facilitates the cleavage of the O-H bond, lowering its Bond Dissociation Enthalpy (BDE), and thereby increasing the rate of hydrogen donation to free radicals.

The length of the para-alkyl chain also plays a significant role. Increasing the chain length, as with the octyl group, enhances the molecule's lipophilicity or oil solubility. This property is critical for its effectiveness in non-polar media like hydrocarbon-based lubricants, fuels, and polymers, allowing it to be easily dissolved and to protect the substrate where oxidative degradation occurs. Studies on similar p-alkylaminophenols have shown that elongating the alkyl chain can increase antioxidative activity in lipidic environments.

The stability of the antioxidant itself is also affected by the alkyl substituents. The high molecular weight conferred by the three alkyl groups, particularly the long octyl chain, reduces the volatility of this compound compared to simpler phenols like Butylated Hydroxytoluene (BHT). This leads to better retention in materials at elevated temperatures, a key requirement for stabilizing polymers during processing and long-term use.

Table 1: Influence of para-Alkyl Substituent on Antioxidant Properties of 2,6-Di-tert-butylphenols

| para-Substituent | Relative Antioxidant Potency | Key Contribution | Volatility |

|---|---|---|---|

| -CH₃ (Methyl) | Good | Electron-donating effect, moderate lipophilicity. | Relatively High |

| -C₄H₉ (Butyl) | Very Good | Increased electron-donating effect and lipophilicity. | Moderate |

| -C₈H₁₇ (Octyl) | Excellent | Strong electron-donating effect, high lipophilicity for oil/polymer solubility. | Low |

| -H (None) | Moderate | Baseline activity from hindered phenol core. | High |

Stereochemical Considerations in this compound Functionality

Stereochemistry, or the three-dimensional arrangement of atoms, is a critical factor in the functionality of this compound. The bulky tert-butyl groups are not planar with the benzene (B151609) ring; they are three-dimensional and create a crowded environment around the phenolic hydroxyl group. This steric crowding is the defining feature of "hindered phenols."

The primary stereochemical consideration for this molecule is the conformation and flexibility of the C8 octyl chain at the para-position. Assuming it is a linear n-octyl group, this long, flexible chain significantly influences the molecule's interaction with its environment.

Anchoring and Orientation: In multiphase systems, such as oil-in-water emulsions or within semi-crystalline polymers, the lipophilic octyl chain acts as an anchor, partitioning the molecule into the non-polar, hydrocarbon phase that requires protection. The flexibility of the chain allows the active phenolic head to orient itself at the interface where oxidative reactions are often initiated.

No Chiral Center: In its standard form (2,6-di-tert-butyl-4-n-octylphenol), the molecule does not have a chiral center and therefore does not exist as different stereoisomers. However, if a branched octyl isomer were used (e.g., a 2-ethylhexyl group), a chiral center would be introduced, though research on the impact of such stereoisomerism on the antioxidant activity of simple phenols is not extensive. The primary driver of activity remains the electronic and steric effects of the substituents, not the chirality of the para-chain.

Rational Design of Novel Hindered Phenolic Antioxidants Based on this compound Framework

The 2,6-di-tert-butylphenol (B90309) moiety is a highly effective building block for creating more complex and specialized antioxidants. The design of new molecules often aims to improve properties like thermal stability, reduce volatility, prevent migration out of the host material, and introduce multi-functionality.

Increasing Molecular Weight: A common strategy is to link two or more 2,6-di-tert-butylphenol units together. For instance, creating a dimer like 4,4'-bis(2,6-di-tert-butylphenol) results in a molecule with significantly lower volatility and better permanence in a polymer matrix. Other designs involve attaching the hindered phenol group via a propionate (B1217596) linker to a central core like pentaerythritol, creating large, star-shaped antioxidants such as Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate). The this compound framework can be similarly modified to create higher molecular weight structures.

Introducing Multi-functionality: Advanced antioxidant design seeks to incorporate different mechanisms of action into a single molecule. The hindered phenol structure provides primary, radical-scavenging (chain-breaking) activity. This can be combined with secondary, hydroperoxide-decomposing functionalities. For example, novel antioxidants have been synthesized by incorporating the 2,6-di-tert-butylphenol moiety into molecules containing sulfur or triazole groups, which can decompose hydroperoxides without generating new radicals.

Polymeric Antioxidants: To ensure permanent stabilization, the 2,6-di-tert-butylphenol unit can be chemically grafted onto a polymer backbone. This prevents the antioxidant from migrating or being extracted from the material over its service life, a critical factor for long-term applications.

The design rationale often involves a trade-off. For example, increasing molecular weight to reduce volatility might decrease the mobility of the antioxidant within the substrate, potentially lowering its efficiency in scavenging radicals. Therefore, the design of a new antioxidant is tailored to the specific substrate and the conditions it will face.

Computational Chemistry Approaches in Predicting this compound Activity

Computational chemistry provides powerful tools to predict the antioxidant activity of phenolic compounds, saving significant time and resources compared to experimental synthesis and testing. For hindered phenols, these methods focus on calculating quantum chemical descriptors that correlate with their radical-scavenging ability.

Bond Dissociation Enthalpy (BDE): The most critical parameter for a primary antioxidant is the BDE of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical. Density Functional Theory (DFT) is a widely used method to calculate BDE. For 2,6-di-tert-butyl-4-substituted phenols, calculations show that electron-donating para-substituents (like alkyl groups) lower the BDE, which is consistent with their higher observed antioxidant activity.

Ionization Potential (IP): The Ionization Potential relates to the ease of electron transfer from the phenol molecule, which is another possible antioxidant mechanism (Sequential Proton-Loss Electron-Transfer, SPLET). A lower IP generally correlates with higher antioxidant activity. Computational models can accurately predict IP values.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. For phenolic antioxidants, a QSAR model might correlate experimentally measured antioxidant potency with calculated descriptors like BDE, IP, HOMO (Highest Occupied Molecular Orbital) energy, and steric parameters. Such models can then be used to predict the activity of new, unsynthesized phenol derivatives, guiding the rational design process.

Table 2: Key Computational Parameters for Predicting Antioxidant Activity

| Parameter | Definition | Relevance to Antioxidant Activity | Typical Computational Method |

|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | The enthalpy change required to break the O-H bond homolytically. | Lower BDE facilitates easier H-atom donation to radicals, indicating higher potency. | Density Functional Theory (DFT) |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Lower IP suggests a greater ability to donate an electron, relevant in polar media. | DFT, Hartree-Fock |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher HOMO energy indicates a better electron-donating ability. | DFT, Semi-empirical methods |

These computational approaches allow for the virtual screening of numerous potential antioxidant structures based on the this compound framework, identifying the most promising candidates for synthesis and experimental validation.

Advanced Analytical Techniques for Trace Level Detection

The detection and quantification of this compound, especially at trace levels in complex environmental and biological matrices, remain a significant analytical challenge. While current methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective, future research is focused on developing more advanced, sensitive, and high-throughput analytical techniques. researchgate.netsielc.comsigmaaldrich.com

Emerging trends in this area include the refinement of sample preparation techniques to minimize matrix effects and improve recovery. Innovations such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are being explored for their efficiency and reduced solvent consumption, aligning with the principles of green analytical chemistry. researchgate.net Furthermore, the development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers the potential for lower detection limits and the simultaneous analysis of the parent compound and its transformation products. mdpi.com The use of isotopically labeled internal standards is also crucial for accurate quantification in complex samples. sigmaaldrich.com

Future research will likely focus on the development of portable and in-situ monitoring devices for real-time detection of alkylated phenols in the environment. This could involve the use of novel sensors and biosensors capable of providing rapid and selective measurements.

| Technique | Principle | Potential Advantages for this compound Analysis |

| UHPLC-HRMS | Combines the high separation efficiency of UHPLC with the high mass accuracy and sensitivity of HRMS. | Enables detection of trace levels of the compound and its metabolites in complex matrices like water, soil, and biological tissues. |

| SPME-GC-MS | A solvent-free extraction technique where a coated fiber is exposed to the sample, followed by thermal desorption in the GC inlet. | Reduces sample preparation time and solvent use, suitable for volatile and semi-volatile compounds. |

| LC-MS/MS | Liquid chromatography coupled to tandem mass spectrometry for highly selective and sensitive quantification. | Provides structural information for metabolite identification and can overcome co-eluting interferences. |

Development of Sustainable Synthesis Methods for this compound

The industrial synthesis of this compound traditionally relies on alkylation reactions that can generate significant by-products and require harsh reaction conditions. A key future research direction is the development of more sustainable and environmentally friendly synthesis methods. This aligns with the broader push in the chemical industry towards green chemistry principles.

Research in this area is exploring the use of solid acid catalysts, such as zeolites and clays, to replace traditional liquid acid catalysts. These solid catalysts are often more selective, reusable, and produce less waste. Additionally, investigations into solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, are underway to reduce the environmental footprint of the synthesis process. researchgate.net

Another promising avenue is the use of biocatalysis, employing enzymes to carry out the alkylation reaction with high specificity and under mild conditions. While still in the early stages of research for this specific compound, biocatalysis offers the potential for a highly sustainable manufacturing process. The goal is to develop a synthesis route that is not only economically viable but also minimizes energy consumption and waste generation. google.comrsc.org

Investigation of this compound in Novel Material Formulations

This compound is valued for its antioxidant properties, which are crucial for stabilizing a wide range of materials, including plastics, lubricating oils, and rubber. sigmaaldrich.compowershow.com Future research is focused on incorporating this and similar phenolic compounds into novel material formulations to enhance their performance and durability.

Furthermore, there is growing interest in the use of this compound in high-performance applications, such as advanced lubricants for the aerospace and automotive industries, and in the stabilization of specialty polymers for medical devices. Research in this area will need to carefully evaluate the compatibility of the antioxidant with the new material, as well as its long-term stability and performance under demanding conditions. The potential for this compound to be used in cosmetics and pharmaceuticals is also an area of exploration. lgcstandards.com

| Material Application | Research Focus | Potential Benefit |

| High-Performance Lubricants | Improving thermal and oxidative stability at extreme temperatures. | Extended lubricant life, reduced engine wear, and improved fuel efficiency. |

| Advanced Polymers | Preventing degradation from heat, light, and chemical exposure. | Enhanced durability and lifespan of plastic components in various applications. |

| Biomaterials | Ensuring the stability and biocompatibility of polymeric medical implants. | Reduced risk of material failure and adverse biological reactions. |

Comprehensive Environmental Risk Assessment Methodologies for Alkylated Phenols

The potential environmental impact of alkylated phenols, including this compound, is a subject of ongoing scientific scrutiny. researchgate.netcanada.ca Future research is aimed at developing more comprehensive and realistic environmental risk assessment methodologies. This involves moving beyond single-species toxicity tests to consider the effects on entire ecosystems.

A key trend is the development of integrated risk assessment models that incorporate data on the compound's sources, environmental fate and transport, and ecotoxicological effects. epa.gov These models will help to better predict the potential for bioaccumulation in food webs and the long-term consequences of exposure for sensitive species. sigmaaldrich.com

There is also a need for more research into the potential endocrine-disrupting effects of this compound and its degradation products. sigmaaldrich.comresearchgate.net This includes the use of advanced in vitro and in vivo assays to understand the mechanisms of action and to establish safe exposure levels. Furthermore, the assessment of risks associated with complex mixtures of alkylated phenols and other environmental contaminants is a critical area for future investigation. nih.gov

Predictive Modeling of Environmental Behavior and Degradation Kinetics

Understanding the environmental fate of this compound is crucial for predicting its potential impact. Future research will increasingly rely on predictive modeling to simulate its behavior and degradation in various environmental compartments.

Kinetic models are being developed to describe the rates of key degradation processes, such as biodegradation and photodegradation. nih.govresearchgate.netbioline.org.brdocumentsdelivered.com These models can help to estimate the persistence of the compound in soil and water and to identify the major degradation pathways and products. For instance, studies on similar phenols have utilized models like the Eckenfelder equation and the Haldane model to describe their biodegradation kinetics. nih.govbioline.org.br

In addition to kinetic modeling, quantitative structure-activity relationship (QSAR) models are being used to predict the physicochemical properties and toxicological effects of this compound based on its molecular structure. These predictive tools can help to prioritize research needs and to screen for potential risks of new and existing chemicals. The development of more accurate and validated predictive models will be essential for proactive environmental management. mdpi.comfrontiersin.org

Comparative Analysis with Other Phenolic Antioxidants

The following table provides a comparative overview of 2,6-Di-tert-butyl-4-octylphenol with other common phenolic antioxidants.

| Compound | Structure | Key Features |

| This compound | Two tert-butyl groups (ortho), one octyl group (para) | High lipophilicity, good for oils and polymers |

| Butylated Hydroxytoluene (BHT) | Two tert-butyl groups (ortho), one methyl group (para) | Widely used, more volatile than the octyl-substituted analog |

| 2-tert-Butyl-4,6-dimethylphenol | One tert-butyl group (ortho), two methyl groups (ortho and para) | Used as an antioxidant and UV stabilizer in fuels chemicalbook.com |

| 4-tert-Octylphenol (B29142) | One tert-butyl group (para) | Lacks the steric hindrance of the 2,6-disubstituted phenols |

Q & A

Basic: What are the recommended synthetic routes for 2,6-Di-tert-butyl-4-octylphenol, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves alkylation of phenol derivatives. A common approach is the Friedel-Crafts alkylation using tert-butyl chloride and octyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Purity optimization requires:

- Step 1: Use column chromatography with silica gel and hexane/ethyl acetate gradients to separate unreacted precursors .

- Step 2: Recrystallization from ethanol or methanol to remove residual solvents.

- Step 3: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (splitless mode, He carrier gas) .

Advanced: How do steric effects of the octyl group influence antioxidant efficacy compared to shorter alkyl chains (e.g., methyl or ethyl)?

Methodological Answer:

The octyl group’s steric bulk reduces accessibility to reactive oxygen species (ROS), potentially lowering antioxidant activity compared to smaller analogs like BHT (2,6-Di-tert-butyl-4-methylphenol). To assess this:

- Experimental Design:

- Key Parameters: IC₅₀ values, reaction kinetics, and partition coefficients (log P) to correlate hydrophobicity with activity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: